molecular formula C19H23N5O3 B2666666 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850749-11-0

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2666666
CAS No.: 850749-11-0
M. Wt: 369.425
InChI Key: ORLVQFRQGBVFLJ-UHFFFAOYSA-N
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Description

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include 4-methoxyphenethylamine, methylating agents, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pyrrolidin-1-yl group.

    7-(4-methoxyphenethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Contains a piperidin-1-yl group instead of pyrrolidin-1-yl.

Uniqueness

7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the pyrrolidin-1-yl group, which may confer distinct biological activities and chemical properties compared to similar compounds. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_4O_2, with a molecular weight of approximately 288.35 g/mol. Its structural features include a purine core modified with a methoxyphenethyl group and a pyrrolidine moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H20N4O2C_{15}H_{20}N_4O_2
Molecular Weight288.35 g/mol
LogP1.66
PSA41.49 Ų

Antitumor Activity

Studies have demonstrated that purine derivatives can exhibit significant antitumor activity. For instance, a study on similar compounds indicated that modifications on the purine ring can enhance cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that purine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress.
  • Receptor Modulation : The interaction with various receptors involved in cell signaling pathways may contribute to its antitumor and anti-inflammatory activities.

Case Studies and Research Findings

  • Anticancer Activity : A recent study reported that derivatives similar to 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer properties.
  • Inflammation Models : In vivo studies using animal models of inflammation showed that administration of the compound resulted in significant reductions in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases.
  • Synergistic Effects : Research has indicated that when combined with standard chemotherapy agents like doxorubicin, this compound enhances the cytotoxic effects against resistant cancer cell lines, suggesting potential for use in combination therapies.

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-10-3-4-11-23)12-9-13-5-7-14(27-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVQFRQGBVFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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